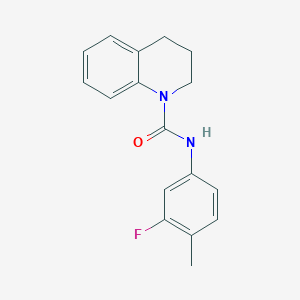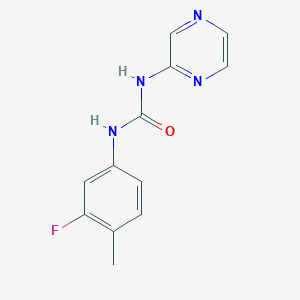![molecular formula C15H12BrF3N2O B4284515 N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284515.png)
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as BPTU, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory, analgesic, and cardioprotective effects.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting sEH, which leads to increased levels of EETs. EETs have a variety of beneficial effects, including vasodilation, anti-inflammatory effects, and cardioprotective effects. By inhibiting sEH, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea enhances the effects of EETs and leads to improved health outcomes.
Biochemical and physiological effects:
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce blood pressure, improve glucose tolerance, reduce inflammation, and protect against cardiac damage. These effects are likely due to the increased levels of EETs that result from sEH inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a useful tool for studying the effects of sEH inhibition in animal models. However, there are some limitations to its use. N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not selective for sEH and can also inhibit other enzymes, which can lead to off-target effects. Additionally, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has poor solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea and sEH inhibition. One area of interest is the development of more selective sEH inhibitors that do not have off-target effects. Another area of interest is the development of more water-soluble sEH inhibitors that are easier to administer. Additionally, there is interest in studying the effects of sEH inhibition in human disease, as many of the studies to date have been done in animal models.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in animal models of various diseases, including hypertension, diabetes, and inflammation. In these models, N-(2-bromo-4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a variety of beneficial effects, including reducing blood pressure, improving glucose tolerance, and reducing inflammation.
Propiedades
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O/c1-9-5-6-13(12(16)7-9)21-14(22)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELRMJWCDPZUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4284434.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4284439.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea](/img/structure/B4284442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea](/img/structure/B4284445.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4284457.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4284469.png)
![6-bromo-4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4284479.png)
![1-(ethylsulfonyl)-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284483.png)


![N-(4-bromo-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4284523.png)